N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound that features a complex structure combining a thiophene ring, a cyano group, and a tetrahydronaphthalene moiety
Properties
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-14-10-13(11-19)18(22-14)20-17(21)16-9-5-7-12-6-3-4-8-15(12)16/h3-4,6,8,10,16H,2,5,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGYFVIZWTUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2CCCC3=CC=CC=C23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then subjected to a series of reactions to introduce the cyano and ethyl groups. The final step involves the coupling of this intermediate with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under amide formation conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block in the synthesis of novel materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-methylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Uniqueness
N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of the cyano group and the ethyl-substituted thiophene ring distinguishes it from other similar compounds, potentially leading to different reactivity and interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
